molecular formula C17H20N2O4 B3323816 2-(tert-butoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid CAS No. 171047-77-1

2-(tert-butoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid

Cat. No. B3323816
CAS RN: 171047-77-1
M. Wt: 316.35 g/mol
InChI Key: FHEPEWKHTOVVAT-UHFFFAOYSA-N
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Description

The compound “2-(tert-butoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid” is a complex organic molecule that contains several functional groups. These include a tert-butoxycarbonyl group, a tetrahydro-1H-pyrido[3,4-b]indole group, and a carboxylic acid group .


Chemical Reactions Analysis

The tert-butoxycarbonyl (Boc) group in the compound can be deprotected using various methods, such as trifluoroacetic acid-induced cleavage or the use of metal catalysts . The carboxylic acid group can participate in various reactions such as esterification or amide formation.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For example, the presence of the carboxylic acid group would likely make the compound acidic, and the compound might exhibit strong absorption in the UV region due to the presence of the conjugated system .

Scientific Research Applications

Drug Synthesis Applications

Levulinic acid (LEV), a biomass-derived key building block chemical, showcases the potential of carboxyl and carbonyl functional groups, similar to those in 2-(tert-butoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid, for flexible and diverse applications in drug synthesis. These functional groups allow for the creation of a variety of value-added chemicals and play a crucial role in making drug synthesis processes more cost-effective and environmentally friendly. Levulinic acid and its derivatives can be directly used to synthesize drugs or serve as intermediates for further chemical transformations, demonstrating the utility of such compounds in medicinal chemistry (Zhang et al., 2021).

Biological Activity and Applications

Compounds containing tertiary butyl groups, akin to the tert-butoxycarbonyl group in the query compound, have been identified in both natural and synthesized forms, displaying a wide array of biological activities. These activities include antioxidant, anticancer, antimicrobial, and antibacterial properties. The structural features of these compounds, including the presence of tertiary butyl groups, contribute significantly to their bioactivity, making them promising candidates for future pharmaceutical and cosmetic applications (Dembitsky, 2006).

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)19-9-13-11(8-14(19)15(20)21)10-6-4-5-7-12(10)18-13/h4-7,14,18H,8-9H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHEPEWKHTOVVAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(CC1C(=O)O)C3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(tert-butoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
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2-(tert-butoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
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2-(tert-butoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
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2-(tert-butoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
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2-(tert-butoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
Reactant of Route 6
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2-(tert-butoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid

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